REACTION_CXSMILES
|
CN(C=O)C.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](O)(=[O:15])=[O:14])=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=1.O=S(Cl)[Cl:22]>>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:22])(=[O:15])=[O:14])=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=1
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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ADDITION
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Details
|
The mixture was diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted repeatedly with chloroform
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Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |